Enhanced Lipophilicity vs. Aromatic Indole-2-Carboxylic Acid
1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exhibits significantly higher calculated lipophilicity (LogP = 2.17) compared to the fully aromatic analog 1H-indole-2-carboxylic acid (LogP = 1.65), a difference of 0.52 log units [1][2]. This increase in LogP translates to approximately 3.3-fold higher partition into nonpolar phases, which can substantially influence membrane permeability, oral absorption, and blood-brain barrier penetration in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.1656 |
| Comparator Or Baseline | 1H-Indole-2-carboxylic acid (LogP = 1.6496) |
| Quantified Difference | ΔLogP = +0.516 (approximately 3.3× higher lipophilicity) |
| Conditions | Predicted/calculated LogP values using consistent methodology |
Why This Matters
Higher LogP enables improved passive diffusion across biological membranes and altered tissue distribution profiles, critical for selecting the appropriate scaffold in early-stage drug discovery programs.
- [1] YYBYY. 1-乙烯基-4,5,6,7-四氢-1H-吲哚-2-羧酸 CAS:131172-72-0. http://www.yybyy.com (accessed 2025). View Source
- [2] Chembase. 1H-indole-2-carboxylic acid. http://en.chembase.cn (accessed 2025). View Source
